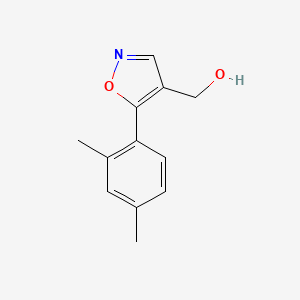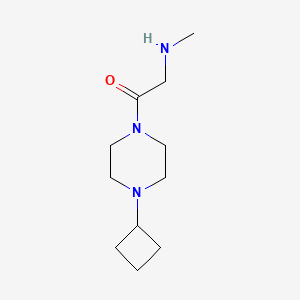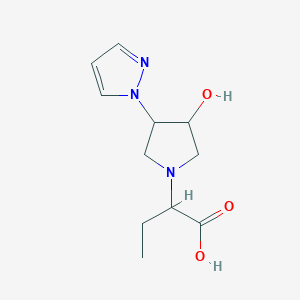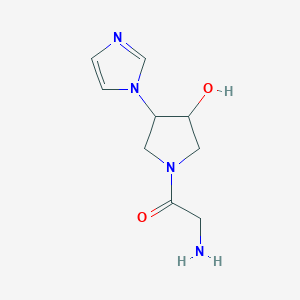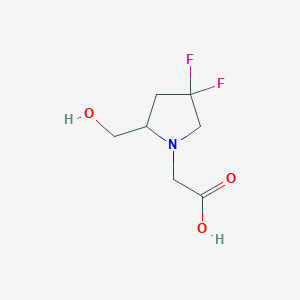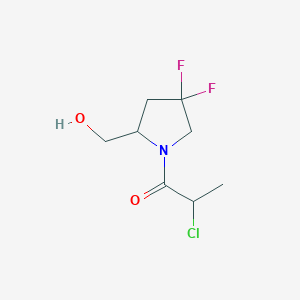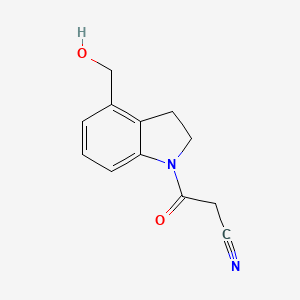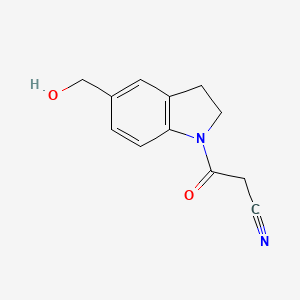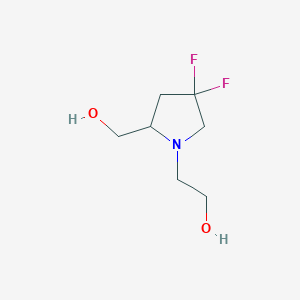
4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile
Vue d'ensemble
Description
“4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a fluorophenyl group and a carbonitrile group.
Molecular Structure Analysis
The molecular formula of “4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile” is C11H11FN2. It contains a pyrrolidine ring, a fluorophenyl group, and a carbonitrile group.Applications De Recherche Scientifique
Crystal Structure and Molecular Analysis
Research has been conducted on the crystal structure, Hirshfeld surface analysis, and molecular docking studies of pyridine derivatives, including compounds related to "4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile". These studies focus on potential inhibitors of NAMPT, a key enzyme involved in nicotinamide adenine dinucleotide (NAD) synthesis, highlighting their significance in therapeutic applications. Density Functional Theory (DFT) calculations and molecular docking studies have been utilized to optimize the structure and assess their interaction with NAMPT, indicating their potential in enhancing sensitivity to apoptosis in certain cell types (Venkateshan et al., 2019).
Non-Linear Optical Properties
The non-linear optical properties of pyrrolidine and pyridine derivatives, including "4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile", have been studied. These properties are crucial for various applications in materials science, such as in the development of optical switching devices. The analysis of these compounds through X-ray diffraction methods has revealed insights into their stability and intermolecular interactions, which are essential for designing materials with desired optical characteristics (Palani et al., 2004).
Antimicrobial Activity
A study on newly synthesized pyrrolidine-3-carbonitrile derivatives has evaluated their antimicrobial activity. The structural modification of these compounds, aiming to enhance their biological activity, represents a promising direction for developing new antimicrobial agents. These derivatives have shown potential against various microorganisms, indicating their importance in addressing antibiotic resistance (El-Mansy et al., 2018).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of novel pyrrolidine-3-carbonitrile derivatives for potential therapeutic applications. These studies include the development of synthetic methods and the evaluation of the compounds' biological activities. For instance, derivatives have been synthesized as dipeptidyl peptidase-4 (DPP-4) inhibitors for treating type 2 diabetes, showcasing the compound's versatility in medicinal chemistry (Wang et al., 2013).
Corrosion Inhibition
A novel application area for pyrazolopyridine derivatives, which share structural similarities with "4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile", is in corrosion inhibition for mild steel in acidic environments. These compounds have been synthesized using ultrasonic irradiation and evaluated for their protective properties against corrosion, demonstrating the potential of such derivatives in industrial applications (Dandia et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, “3-(4-Fluorophenyl)pyrrolidine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMPCFWVSREDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
